1-Bromo-3-ethoxy-2-iodobenzene

Physical Property Analysis Reaction Engineering Distillation Safety

Researchers requiring iterative biaryl diversification via sequential cross-coupling face a synthetic bottleneck: mono- or symmetrically dihalogenated arenes cannot deliver chemoselective, stepwise functionalization. 1-Bromo-3-ethoxy-2-iodobenzene (CAS 1072944-94-5) resolves this with an ortho-bromo-iodo pair that enables iodine-first Suzuki-Miyaura coupling followed by bromine-based elaboration, condensing multi-step linear sequences into a one-pot, two-stage protocol. - Orthogonal iodo/bromo reactivity reduces intermediate isolations and accelerates PROTAC linker installation. - Meta-ethoxy substituent modulates LogP (XLogP3-AA = 3.6) and electronic character, improving solubility and reaction profiling vs. non-ethoxy analogs. - Elevated boiling point (302.0±27.0 °C) permits higher-temperature kinetics without evaporative loss, streamlining process-scale solvent management.

Molecular Formula C8H8BrIO
Molecular Weight 326.96 g/mol
CAS No. 1072944-94-5
Cat. No. B1519773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-ethoxy-2-iodobenzene
CAS1072944-94-5
Molecular FormulaC8H8BrIO
Molecular Weight326.96 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)Br)I
InChIInChI=1S/C8H8BrIO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
InChIKeyVFVWGSAUFKCRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-ethoxy-2-iodobenzene Overview


1-Bromo-3-ethoxy-2-iodobenzene (CAS 1072944-94-5) is a polyhalogenated aromatic building block with the molecular formula C₈H₈BrIO and a molecular weight of 326.96 g/mol [1]. Its structure features a benzene ring substituted with bromine at the 1-position, iodine at the 2-position, and an ethoxy group at the 3-position, resulting in an ortho-bromo-iodo relationship adjacent to a meta-ethoxy group . This specific substitution pattern is distinct from simpler dihalobenzenes and is primarily used as a synthetic intermediate in medicinal chemistry and materials science, where its two halogens of differing reactivity enable sequential functionalization [2].

1-Bromo-3-ethoxy-2-iodobenzene: Why Analogs Fail


Generic substitution with common analogs such as 1-bromo-3-iodobenzene, 1-bromo-2-iodobenzene, or 1-bromo-3-ethoxybenzene fails because no single alternative replicates the unique combination of an ortho-bromo-iodo pairing for sequential cross-coupling and a meta-ethoxy substituent that modulates both electronic character and lipophilicity . The iodine atom at the 2-position provides a selectively reactive site orthogonal to the bromine, enabling precise iterative synthesis strategies unavailable to mono-halogenated or symmetrically dihalogenated arenes . Furthermore, the ethoxy group significantly alters the compound's physical properties, such as boiling point and LogP, which directly impact reaction engineering and purification workflows in ways that non-ethoxy analogs cannot match .

1-Bromo-3-ethoxy-2-iodobenzene: Comparative Evidence


Boiling Point: Reduced Volatility

The predicted boiling point of 1-bromo-3-ethoxy-2-iodobenzene (302.0±27.0 °C) is significantly higher than the measured boiling point of its non-ethoxy analog 1-bromo-3-iodobenzene (239.6 °C at 760 mmHg) . This 62.4 °C increase reduces volatility and vapor pressure, which is a critical parameter for safe handling in heated reactions without specialized low-temperature condensers and lowers the risk of analyte loss during solvent evaporation .

Physical Property Analysis Reaction Engineering Distillation Safety

Lipophilicity Increase vs. Analog

The predicted XLogP3-AA of 1-bromo-3-ethoxy-2-iodobenzene is 3.6, compared to an experimental LogP of 2.8478 for 1-bromo-3-ethoxybenzene, an increase of 0.75 log units (≈26% on a linear scale) [1]. This higher lipophilicity is driven by the replacement of a hydrogen atom with the larger, more polarizable iodine, which can enhance membrane permeability and alter retention time in reverse-phase chromatography [2].

Medicinal Chemistry ADME Optimization Chromatography

Orthogonal Iodo/Bromo Reactivity

The ortho-iodine atom is significantly more reactive in oxidative addition with Pd(0) catalysts compared to bromine. Literature reports a typical rate ratio for iodobenzene:bromobenzene in Suzuki-Miyaura coupling of >100:1 under standard conditions [1]. While direct kinetic data for this specific substrate is absent, this well-established reactivity differential enables selective, sequential functionalization: iodine at the 2-position reacts first, leaving the bromine at the 1-position intact for a subsequent coupling step . In contrast, 1-bromo-3-iodobenzene, where the halogens are meta-related, may show different selectivity due to altered electronic cross-talk [2].

Chemoselective Synthesis C-C Coupling Iterative Cross-Coupling

1-Bromo-3-ethoxy-2-iodobenzene: Key Applications


Iterative Biaryl Library Synthesis

Medicinal chemistry groups requiring rapid diversification of a biaryl scaffold should select this compound. The orthogonal iodo/bromo reactivity (Evidence 3) enables a sequential Suzuki-Miyaura coupling strategy: first, the aryl iodide undergoes chemoselective coupling at the 2-position, followed by a second coupling at the 1-position via the aryl bromide. This iterative approach condenses a multi-step linear synthesis into a two-stage, one-pot sequential protocol, directly reducing the number of intermediates that require isolation and characterization [1].

PROTAC Molecule Assembly

The compound is categorized as a 'Protein Degrader Building Block' by chemical suppliers. Its combined high lipophilicity (XLogP3-AA = 3.6, Evidence 2) and dual-halogen handles facilitate the stepwise attachment of a target protein ligand and an E3 ligase ligand, a key requirement for PROTAC molecule assembly. The ethoxy group provides a stable ether linkage while the iodine and bromine serve as orthogonal coupling points, enabling the construction of heterobifunctional molecules with precise spatial orientation [2].

Temperature-Controlled Reaction Scale-up

For process chemistry groups scaling up reactions involving volatile reagents or byproducts, the compound's elevated boiling point (302.0±27.0 °C, Evidence 1) offers a practical advantage over lower-boiling dihalobenzenes like 1-bromo-3-iodobenzene (239.6 °C). This thermal stability allows for higher reaction temperatures without the risk of significant evaporative loss, facilitating kinetic optimization and safer handling during vacuum distillations or heated rotary evaporation steps .

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